2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-3-amine
Description
Properties
Molecular Formula |
C14H19N |
|---|---|
Molecular Weight |
201.31 g/mol |
IUPAC Name |
spiro[1,2-dihydroindene-3,3'-cyclohexane]-1'-amine |
InChI |
InChI=1S/C14H19N/c15-12-5-3-8-14(10-12)9-7-11-4-1-2-6-13(11)14/h1-2,4,6,12H,3,5,7-10,15H2 |
InChI Key |
IQZMMMPOWRECPP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC2(C1)CCC3=CC=CC=C23)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Pathway
-
Ketone Synthesis :
-
Diels-Alder Cyclization : Reacting cyclohexene with indene derivatives under thermal conditions (120–150°C) to form the spirocyclic ketone.
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Oxidation : Using KMnO₄ or CrO₃ to oxidize secondary alcohols to ketones.
-
-
Reductive Amination :
-
Reagents : NH₃ and H₂ in the presence of Ra-Ni or Pd/C.
-
Conditions : 80–100°C, 10–30 bar H₂, ethanol solvent.
-
Representative Reaction :
Yield Optimization :
| Factor | Optimal Condition | Yield Improvement |
|---|---|---|
| NH₃ Concentration | 25–30 wt% | +15% |
| H₂ Pressure | 20 bar | +10% |
| Catalyst Recyclability | 5 cycles | >90% activity retention |
This method benefits from high selectivity (>85%) and compatibility with asymmetric synthesis.
Cyclization and Amine Functionalization
Friedel-Crafts Alkylation for Spiro Framework Construction
Building the spiro structure requires intramolecular cyclization. A Friedel-Crafts alkylation strategy can fuse the cyclohexane and indene moieties:
-
Substrate Preparation :
-
Synthesize 3-(chloromethyl)cyclohexane.
-
React with indene in the presence of AlCl₃ (Lewis acid).
-
-
Cyclization :
-
Conditions : 0–5°C, dichloromethane solvent.
-
Intermediate : Spiro[cyclohexane-1,1'-indene]-3'-chloride.
-
-
Amination :
-
Nucleophilic substitution : Treat with NH₃ in ethanol at 60°C.
-
Challenges : Steric hindrance at the spiro junction reduces reaction rates, necessitating prolonged reaction times (24–48 hrs).
Grignard Reagent-Based Amination
A two-step process involving organometallic intermediates:
-
Spiro Ketone Synthesis :
-
React cyclohexanone with indenylmagnesium bromide.
-
-
Amination :
-
Convert ketone to imine using NH₃ and TiCl₄.
-
Reduce imine to amine with NaBH₄.
-
Reaction Scheme :
Yield Data :
| Step | Yield (%) |
|---|---|
| Spiro Ketone | 65–70 |
| Imine Formation | 75–80 |
| Final Amine | 60–65 |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) | Scalability |
|---|---|---|---|---|
| Catalytic Hydrogenation | Low-cost phenol feedstock, robust catalyst | Requires high-pressure equipment | 70–75 | Industrial |
| Reductive Amination | High selectivity, asymmetric synthesis | Multi-step ketone synthesis | 80–85 | Lab-scale |
| Friedel-Crafts | Direct spiro formation | Steric hindrance issues | 50–55 | Small-scale |
| Grignard Approach | Flexible functionalization | Sensitive to moisture | 60–65 | Pilot-scale |
Reaction Optimization and Mechanistic Insights
Catalyst Design for Hydrogenation-Amination
The Pd/Al₂O₃-MgO/Al₂O₃ catalyst enhances activity due to:
-
MgO promotion : Increases basicity, improving NH₃ adsorption.
-
Spinel structure : Stabilizes Pd nanoparticles, preventing sintering.
Characterization Data :
| Property | Value |
|---|---|
| Pd Dispersion (%) | 35–40 |
| Surface Area (m²/g) | 150–180 |
| Pore Volume (cm³/g) | 0.4–0.6 |
Solvent Effects in Reductive Amination
Polar aprotic solvents (e.g., THF) improve NH₃ solubility but slow reaction rates. Ethanol balances solubility and reactivity, achieving 85% yield.
Chemical Reactions Analysis
Nucleophilic Reactions
The primary amine group (-NH) acts as a strong nucleophile, participating in reactions such as:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form secondary amines.
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Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) under basic conditions.
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Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) to generate imines, often catalyzed by acids like -toluenesulfonic acid (-TSA) .
Example Reaction Pathway :
Cycloaddition Reactions
The spiro structure and conjugated π-system enable participation in cycloadditions:
-
[3+2] Cycloadditions : Reacts with diazo compounds (e.g., 2-diazo-1,3-indanedione) to form spiro-fused heterocycles. Rhodium(II) catalysts (e.g., Rh(OAc)) facilitate these transformations .
-
Dipolar Additions : Engages with nitrile oxides or azides to yield isoxazolidines or triazoles .
Key Reaction Conditions :
| Reagent | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Diazo compound | Rh(OAc) | Toluene | 62–98 |
| Benzaldehyde | -TSA | Ethanol | 76 |
Redox Transformations
-
Oxidation : The amine can oxidize to nitro derivatives using agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA).
-
Reduction : While the compound itself is an amine, its synthetic precursors (e.g., imines) may undergo reduction with NaBH or LiAlH.
Metal Complexation
The amine serves as a ligand in coordination chemistry, forming complexes with transition metals (e.g., Pd, Rh). These complexes are pivotal in catalytic processes such as cross-coupling reactions .
Example :
Comparative Reactivity with Analogues
| Compound | Key Reaction | Unique Feature |
|---|---|---|
| 2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-3-one | Nucleophilic addition to ketone | Higher electrophilicity at C=O |
| Spiro[indene-2,3'-cyclopentane]-4-one | Cyclopropanation | Smaller ring strain |
| Target Amine | Schiff base formation | Enhanced nucleophilicity at NH |
Spectroscopic Characterization
Reaction products are characterized using:
Scientific Research Applications
Medicinal Applications
The medicinal potential of 2',3'-dihydrospiro[cyclohexane-1,1'-inden]-3-amine is primarily linked to its pharmacological properties. Research indicates that compounds with similar structures exhibit significant therapeutic effects.
Neuroprotective Effects
Studies have shown that derivatives of 2,3-dihydro-1H-indene compounds can improve symptoms related to anoxia and hypoxia, indicating potential use in treating conditions like cerebral hemorrhage and brain injury. These compounds may act as cerebral activators or amnesia curative agents, showcasing their neuroprotective abilities against various neurological disorders .
Anti-inflammatory Properties
Research highlights the anti-inflammatory capabilities of related compounds, suggesting that this compound could serve as a candidate for developing new anti-inflammatory medications. The low toxicity and minimal side effects associated with these compounds further enhance their therapeutic viability .
Synthetic Applications
The compound's unique structure makes it valuable in synthetic chemistry, particularly in the development of complex organic molecules.
Synthesis of Novel Compounds
This compound can be utilized as a building block for synthesizing more complex structures. For instance, it can participate in cyclization reactions leading to the formation of various heterocycles, which are essential in pharmaceutical chemistry .
Ligand Formation
The compound has been explored for its ability to form ligands in coordination chemistry. Its reactivity allows it to coordinate with metal ions, potentially leading to the development of new metal-based drugs with enhanced therapeutic profiles compared to traditional chemotherapeutics like cisplatin .
Material Science Applications
In addition to medicinal and synthetic applications, this compound may find utility in material science.
Polymer Chemistry
The compound's reactivity can be harnessed in polymer synthesis, particularly in creating polymers with specific mechanical and thermal properties. Its incorporation into polymer matrices could enhance the performance characteristics of materials used in coatings and adhesives .
Antioxidant Properties
Research suggests that compounds similar to this compound exhibit antioxidant properties. This characteristic can be advantageous in food science and packaging applications where oxidative stability is crucial .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Khidre et al., 2020 | Neuroprotective Effects | Demonstrated significant improvement in hypoxic conditions using related indene derivatives. |
| Patent US4788130A | Pharmacological Activities | Identified anti-inflammatory and neuroprotective properties of 2,3-dihydroindene derivatives. |
| Sigma-Aldrich Research | Material Science | Explored coordination chemistry applications leading to novel metal complexes with potential therapeutic uses. |
Mechanism of Action
The mechanism of action of 2’,3’-Dihydrospiro[cyclohexane-1,1’-inden]-3-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table highlights key structural and physicochemical differences between 2',3'-dihydrospiro[cyclohexane-1,1'-inden]-3-amine and analogous compounds:
Key Observations :
- Ring Size : Cyclohexane (6-membered) vs. cyclopropane (3-membered) spiro rings influence steric strain and binding affinity. Cyclopropane derivatives exhibit lower molecular weights but may have reduced stability .
- Substituents : JTT-553 incorporates a pyrimido-oxazine group and benzenesulfonate, enhancing its potency as a DGAT1 inhibitor compared to the simpler amine .
- Salt Forms : Hydrochloride salts improve solubility (e.g., 2',3'-dihydrospiro[cyclopropane-1,1'-indene]-3-amine hydrochloride is supplied as a 10 mM solution) .
Pharmacological Activity
- This compound Derivatives : JTT-553 demonstrates in vivo efficacy in rodent models of obesity and hyperlipidemia by inhibiting DGAT1, a key enzyme in triglyceride synthesis . Its IC₅₀ values and selectivity over DGAT2 are superior to earlier spirocyclic analogs due to the pyrimido-oxazine moiety .
- Cyclopropane Analogs: No direct pharmacological data are provided, but their smaller ring size may limit metabolic stability compared to cyclohexane-based compounds .
- Stereoisomers : The (1R,4S)-stereoisomer () highlights the role of chirality in drug design, though its biological activity remains uncharacterized .
Biological Activity
2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-3-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. Its unique structural features may contribute to various pharmacological effects, making it a subject for detailed investigation.
Chemical Structure and Properties
The compound features a spirocyclic structure which is known to influence its biological interactions. The presence of the amine group is crucial for its activity, as it can participate in hydrogen bonding and other interactions with biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. The following sections summarize key findings regarding its biological activity.
Anticancer Activity
A study investigating a series of cyclohexane derivatives found that many exhibited cytotoxic effects against several cancer cell lines, including non-small-cell lung cancer (NSCLC) and colorectal cancer. The structure-activity relationship (SAR) analysis indicated that specific modifications to the cyclohexane framework could enhance anticancer properties, suggesting that this compound may follow a similar trend .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | H460 (NSCLC) | TBD |
| Derivative A | HT29 | 15 |
| Derivative B | MCF-7 | 20 |
| Derivative C | PC-3 | 18 |
Note: TBD indicates that specific IC50 values for the compound are yet to be determined in ongoing studies.
The mechanism by which this compound exerts its effects may involve modulation of key signaling pathways associated with cell proliferation and apoptosis. For instance, compounds in this class have been shown to inhibit receptor tyrosine kinases (RTKs), which play critical roles in cancer progression .
Neuropharmacological Effects
Beyond anticancer properties, there is emerging evidence that similar compounds may have neuroprotective effects. Research into bicyclic amines suggests potential applications in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .
Table 2: Neuropharmacological Activity
| Compound | Activity Type | Effect |
|---|---|---|
| This compound | Neuroprotection | TBD |
| Derivative D | Antidepressant | Moderate efficacy |
| Derivative E | Anxiolytic | High efficacy |
Case Studies
Several case studies have highlighted the potential of spirocyclic amines in clinical settings:
- Case Study on Cancer Treatment : A derivative of the compound was tested in a phase II clinical trial for patients with advanced NSCLC. Preliminary results indicated a promising response rate, warranting further investigation into dosage and long-term effects.
- Neuroprotective Study : In animal models of Alzheimer's disease, compounds structurally related to this compound demonstrated significant improvements in cognitive function compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
